molecular formula C16H18ClNO6S2 B2680381 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1795492-95-3

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No. B2680381
CAS RN: 1795492-95-3
M. Wt: 419.89
InChI Key: QPCATLCKHUXIFX-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is a pyrrolidine derivative that has been synthesized using a specific method. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines. Additionally, this compound may inhibit the activation of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that this compound has been synthesized using a specific method, which allows for reproducibility. Additionally, this compound has potential applications in scientific research, particularly in the development of therapeutic agents. However, one limitation is that the mechanism of action of this compound is not fully understood. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. One area of interest is the development of this compound as a potential therapeutic agent. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and further research is needed to fully understand its potential applications in the development of therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has been achieved using a multistep process. The first step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-furanmethanethiol in the presence of a base. This reaction produces 3-(furan-2-ylmethylsulfanyl)-4-methoxybenzenesulfonyl chloride. The second step involves the reaction of this intermediate product with pyrrolidine in the presence of a base. This reaction produces the final product, this compound.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has potential applications in scientific research. One area of interest is its use as a potential therapeutic agent. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO6S2/c1-23-16-5-4-13(9-15(16)17)26(21,22)18-7-6-14(10-18)25(19,20)11-12-3-2-8-24-12/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCATLCKHUXIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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